tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound that incorporates both oxo and azabicyclic moieties, making it of significant interest in organic chemistry and medicinal applications. The molecular formula for this compound is , with a molecular weight of approximately 229.28 g/mol . This compound is recognized for its structural complexity and potential biological activity, particularly as a building block in the synthesis of various pharmaceuticals.
The synthesis of tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multi-step organic synthesis techniques.
Methods:
The molecular structure of tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate features a bicyclo[2.2.1]heptane framework with an oxo group and a hydroxymethyl substituent.
Structural Data:
[H][C@]12CO[C@](CO)(CN1C(=O)OC(C)(C)C)C2
X-ray crystallography studies have shown that this compound adopts a specific "envelope conformation" for the pyrrolidine ring, which is crucial for understanding its conformational preferences .
tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate participates in various chemical reactions that enhance its utility in synthetic chemistry.
Reactions Include:
The mechanism of action for tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate primarily revolves around its ability to interact with biological targets due to its unique structural features.
Process:
The physical and chemical properties of tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate are critical for its application in research and industry.
Physical Properties:
Chemical Properties:
tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific applications:
Scientific Uses:
The unique combination of structural features and functional groups makes this compound a valuable asset in synthetic organic chemistry and pharmaceutical development.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4